molecular formula C36H63N3O9 B600382 cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal] CAS No. 2503-13-1

cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal]

Cat. No.: B600382
CAS No.: 2503-13-1
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-LIOIOPIISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enniatin A is an emerging mycotoxin from the cyclohexadepsipeptide family, produced primarily by various Fusarium fungi. It is a frequent contaminant in cereals and grain-based products worldwide, making it a significant compound for food safety and toxicology research . Its primary mechanism of action is its ionophoric activity; Enniatin A can incorporate into cell membranes and form cation-selective pores, disrupting cellular ion homeostasis by facilitating the transport of K+, Na+, and Ca2+ ions . This disruption of ionic balance is a key driver of its observed biological effects. In vitro studies demonstrate that Enniatin A exhibits potent cytotoxic and anti-proliferative properties. Recent research has shown that it directly inhibits ovarian steroidogenesis, significantly reducing both estradiol and progesterone production in bovine granulosa cells . Furthermore, it potently inhibits cell proliferation, with an estimated IC50 of 2 μM in the same cell type, suggesting a specific and impactful effect on reproductive cell function . Like other enniatins, Enniatin A also displays antibacterial and antifungal activity, contributing to its role as a virulence factor in plant pathogens . This combination of ionophoric capacity and specific cytotoxic effects makes Enniatin A a valuable tool for researchers investigating mycotoxin toxicity, cellular ion transport mechanisms, mitochondrial dysfunction, and the impact of fungal contaminants on human and animal health.

Properties

CAS No.

2503-13-1

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

(6R,9S,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1

InChI Key

TWHBYJSVDCWICV-LIOIOPIISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Enniatin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .

Scientific Research Applications

1.1 Antimicrobial Properties

Enniatin A exhibits notable antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness against:

  • Bacteria : Enniatin A has shown inhibitory effects on Mycobacterium tuberculosis and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Fungi : It possesses antifungal properties, particularly against Candida albicans and other fungal pathogens, making it a candidate for antifungal treatments in clinical settings .

1.2 Cytotoxic Effects

Studies indicate that Enniatin A can induce cytotoxicity in various cell lines. For instance, it has been shown to disrupt mitochondrial function and induce apoptosis in cancer cells . In bovine granulosa cells, Enniatin A significantly inhibited cell proliferation and steroid production, which could affect reproductive health in livestock .

Toxicological Studies

2.1 Genotoxicity and Immunotoxicity

Research has highlighted the genotoxic potential of Enniatin A, particularly concerning its effects on DNA integrity in mammalian cells. In vivo studies have reported immunotoxic effects, indicating that exposure can alter immune responses, which is critical for assessing safety in food products .

2.2 Co-occurrence with Other Mycotoxins

The interaction of Enniatin A with other mycotoxins, such as Deoxynivalenol (DON), has been investigated to understand their combined effects on health. Studies indicate that mixtures can exhibit additive or synergistic toxic effects, complicating risk assessments for food safety .

Agricultural Applications

3.1 Bio-Detoxification

There is ongoing research into the bio-detoxification of mycotoxins like Enniatin A using lactic acid bacteria and other microbial agents. These studies aim to mitigate the presence of mycotoxins in food and feed products, enhancing food safety .

3.2 Plant Protection

Enniatin A's antifungal properties suggest its potential use as a biopesticide to protect crops from fungal pathogens. Its application could reduce reliance on synthetic fungicides and promote sustainable agricultural practices.

Case Studies

Study Focus Findings
Ivanova et al. (2017)CytotoxicityDemonstrated that Enniatin A induces apoptosis in cancer cell lines through mitochondrial disruption .
EFSA (2018)Toxicological Risk AssessmentIdentified genotoxic effects in animal models with implications for human health risk from dietary exposure .
MDPI (2022)Reproductive HealthShowed that Enniatin A inhibits proliferation and steroidogenesis in bovine granulosa cells at concentrations as low as 2 µM .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Composition of Enniatins

Compound Amino Acid Residues Hydroxy Acid Residues Key Distinguishing Features References
Enniatin A N-MeIle, N-MeVal, N-MeLeu Hiv (x3) Contains N-MeIle instead of N-MeVal
Enniatin A1 N-MeVal (x2), N-MeLeu Hiv (x3) Replaces N-MeIle with N-MeVal
Enniatin B N-MeVal (x3) Hiv (x3) Homolog with three N-MeVal residues
Enniatin B1 N-MeVal, N-MeIle, N-MeLeu Hiv (x3) Hybrid of B and A structures
Enniatin E1 N-MeIle, N-MeVal, N-MeLeu Hiv (x3) Cyclic order differs from Enniatin E2

Enniatin A is distinguished from Enniatin A1 by the substitution of N-MeIle for N-MeVal, a difference detectable via MS/MS fragmentation (e.g., absence of the m/z 86.0967 fragment in Enniatin A) . Enniatin E1 and E2, though structurally similar to A, exhibit distinct cyclic sequences resolved via 2D NMR in acetone-d6 .

Table 3: Production Yields in Selected Strains

Strain Compound Yield (mg/L) Conditions Reference
Fusarium DS3.1 Enniatin B 120 Shake flask, optimized
Fusarium VM-40 Enniatin A Trace 100 mM SB, fed-batch
Fusarium ÖV4.10 Enniatin B 90 Wave-mixed bioreactor

Enniatin B titers are typically higher than those of Enniatin A, reflecting metabolic preferences for valine-derived residues .

Analytical and Detection Challenges

Distinguishing enniatins requires advanced chromatographic and spectral techniques:

  • HPLC/UPLC : Enniatin A displays a single peak across eight column types, confirming homogeneity .
  • MS/MS : Fragmentation patterns (e.g., m/z 100.1125 for N-MeLeu/Ile) resolve N-MeVal vs. N-MeIle substitutions .
  • NMR : Solvent-dependent resolution (e.g., acetone-d6 vs. CDCl3) clarifies enantiomeric differences in Enniatin E1/E2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.